Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a dichlorophenyl group and a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-(2,5-dichlorophenyl)-2,2-difluoroacetic acid.
Reduction: Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(2,5-difluorophenyl)-2,2-difluoroacetate: Similar structure but with fluorine atoms instead of chlorine.
Ethyl 2-(2,5-dichlorophenyl)-2,2-dichloroacetate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 2-(2,4-dichlorophenyl)-2,2-difluoroacetate: Similar structure but with chlorine atoms at different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRPNOXAKFYQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Cl)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681304 |
Source
|
Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-21-5 |
Source
|
Record name | Ethyl (2,5-dichlorophenyl)(difluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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